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molecular formula C15H11F3O B8279891 4-Trifluoromethyl-2'-methylbenzophenone

4-Trifluoromethyl-2'-methylbenzophenone

Cat. No. B8279891
M. Wt: 264.24 g/mol
InChI Key: YYOAPOAKVFTPMC-UHFFFAOYSA-N
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Patent
US05017730

Procedure details

In a glass reactor, a mixture of 600 ml of toluene and 22.5 g of trifluoromethanesulfonic acid were kept heated at 110° C., and, while stirring the mixture, 312.8 g of trifluoromethylbenzoyl chloride was dropped into the reactor so as to spend 5 hr in dropping the entire quantity. After that the heating and stirring were continued for 5 hr, and then 1.2 liter of hexane was added to cause precipitation of 4-trifluoromethyl-4'-methylbenzophenone in the form of platy crystals. The cystalline precipitate was collected by filtration, washed and dried. The dried product weighed 276 g (69% yield). From the filtrate, 111 g (28% yield) of 4-trifluoromethyl-2'-methylbenzophenone was obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
312.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:8][C:9]([F:15])([F:14])S(O)(=O)=O.F[C:17]([C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22](Cl)=[O:23])(F)F>CCCCCC>[F:8][C:9]([F:15])([F:14])[C:1]1[CH:6]=[CH:5][C:4]([C:22]([C:21]2[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=2[CH3:17])=[O:23])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22.5 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
312.8 g
Type
reactant
Smiles
FC(F)(F)C1=C(C(=O)Cl)C=CC=C1
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After that the heating and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the reactor so as
WAIT
Type
WAIT
Details
were continued for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
precipitation of 4-trifluoromethyl-4'-methylbenzophenone in the form of platy crystals
FILTRATION
Type
FILTRATION
Details
The cystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)C2=C(C=CC=C2)C)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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